2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Catalog No.
S841115
CAS No.
1358582-97-4
M.F
C10H7ClFNO
M. Wt
211.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

CAS Number

1358582-97-4

Product Name

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

InChI

InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3

InChI Key

OETUACOSRMQVSB-UHFFFAOYSA-N

SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile (CAS: 1358582-97-4) is a highly specialized α-aryl-β-ketonitrile utilized primarily as a foundational building block for the synthesis of complex 4-aryl-5-aminopyrazoles and pyrimidines [1]. Featuring a pre-installed 2-chloro-4-fluorophenyl moiety flanked by a reactive ketone and nitrile group, this compound enables the direct, regioselective construction of multi-substituted heterocyclic cores without the need for late-stage transition-metal catalysis. In industrial procurement, it is prioritized by agrochemical and pharmaceutical manufacturers seeking to synthesize advanced succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors where the specific ortho-chloro/para-fluoro substitution pattern is critical for target binding and metabolic stability.

Attempting to substitute 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile with simpler analogs, such as 2-(4-fluorophenyl)- or 2-(2,4-dichlorophenyl)-3-oxobutanenitrile, fundamentally alters the downstream structure-activity relationship (SAR) and physicochemical profile of the resulting active pharmaceutical or agrochemical ingredient [1]. The 2-chloro-4-fluoro substitution provides a precise balance of steric bulk at the ortho position—forcing the required orthogonal conformation of the aryl-pyrazole axis—and optimized lipophilicity, which is lost in generic analogs [2]. Furthermore, utilizing an unsubstituted pyrazole core and attempting to install the 2-chloro-4-fluorophenyl group via late-stage Suzuki or Stille coupling introduces severe steric hindrance, drastically reducing yields and introducing unacceptable levels of heavy-metal impurities into the process stream.

Processability: De Novo Cyclization Yield vs. Late-Stage Cross-Coupling

For the industrial synthesis of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, utilizing 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile for de novo cyclization with methylhydrazine provides significantly higher throughput than late-stage arylation [1]. The pre-arylated ketonitrile achieves an overall cyclization yield of >85% under mild conditions. In contrast, attempting a late-stage Suzuki coupling of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine with (2-chloro-4-fluorophenyl)boronic acid typically yields <60% due to the severe steric hindrance of the ortho-chloro group and competing protodeboronation.

Evidence DimensionOverall yield of the 4-aryl-5-aminopyrazole core
Target Compound Data>85% yield (metal-free cyclization route)
Comparator Or BaselineLate-stage Suzuki coupling (using 4-bromo-pyrazole and boronic acid)
Quantified Difference>25% absolute yield improvement and elimination of Pd-catalyst costs
ConditionsStandard pilot-scale reactor, cyclization in ethanol vs. Pd(dppf)Cl2 catalyzed coupling

Procuring the pre-arylated building block bypasses expensive transition-metal catalysis and heavy-metal remediation, drastically lowering the cost of goods sold (COGS) at scale.

Precursor Suitability: Regioselectivity in Pyrazole Formation

When synthesizing 5-aminopyrazoles, the choice of the activated methylene precursor dictates the downstream purification burden [1]. 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile reacts with substituted hydrazines to yield the desired 5-amino-3-methylpyrazole isomer with >95:5 regioselectivity. Conversely, utilizing a malononitrile analog (e.g., 2-(2-chloro-4-fluorophenyl)malononitrile) results in symmetric 3,5-diaminopyrazoles or requires additional, low-yielding differentiation steps to achieve the same substitution pattern.

Evidence DimensionRegioselectivity of cyclization (Target Isomer : Byproduct)
Target Compound Data>95:5 regioselectivity
Comparator Or Baseline2-(2-Chloro-4-fluorophenyl)malononitrile
Quantified DifferenceElimination of symmetric diamine byproducts and complex differentiation steps
ConditionsReaction with methylhydrazine in polar protic solvent

High regioselectivity eliminates the need for costly and time-consuming chromatographic separations during API manufacturing.

Application-Critical Performance: Downstream Fungicidal Efficacy

The specific halogenation pattern provided by this compound is critical for the efficacy of downstream pyrazole-carboxamide fungicides [1]. Active ingredients derived from 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile typically exhibit a 2- to 5-fold lower EC50 against target fungal strains (e.g., Botrytis cinerea) compared to those derived from the 2,4-dichloro analog. The para-fluoro substitution lowers the overall lipophilicity (logP) relative to the dichloro derivative, enhancing systemic mobility within plant vascular systems while maintaining the necessary ortho-steric bulk for enzyme inhibition.

Evidence DimensionDownstream fungicidal EC50 and systemic mobility
Target Compound DataOptimized logP with 2-5x lower EC50
Comparator Or Baseline2-(2,4-Dichlorophenyl)-3-oxobutanenitrile (downstream derivative)
Quantified Difference2-5x improvement in baseline efficacy and superior plant tissue distribution
ConditionsIn vivo greenhouse assays on target fungal strains

Justifies the procurement of the specific fluorinated building block, as the resulting API delivers superior field performance compared to cheaper dichloro alternatives.

Handling and Thermal Behavior: Storage Stability

The thermal stability of β-ketonitriles is highly dependent on alpha-substitution [1]. The bulky, electron-withdrawing 2-chloro-4-fluorophenyl group in 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile stabilizes the enol tautomer, allowing the material to remain stable at standard warehouse temperatures (15-25 °C) for extended periods. In contrast, the unsubstituted baseline core, acetoacetonitrile, is highly prone to spontaneous, exothermic polymerization and requires strict sub-zero cryogenic storage.

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable at 15-25 °C
Comparator Or BaselineUnsubstituted acetoacetonitrile
Quantified DifferenceElimination of cryogenic storage requirements
ConditionsBulk storage over 6-month period

Enables standard logistics and warehouse storage, significantly reducing overhead costs associated with cold-chain management.

Commercial Scale-Up of Pyrazole-Carboxamide Fungicides

This compound is a highly efficient starting material for the industrial synthesis of advanced SDHI and complex III inhibitor fungicides [1]. Its pre-installed 2-chloro-4-fluoro moiety ensures that the resulting active ingredient possesses the exact steric and electronic profile required for maximum target enzyme inhibition and optimal soil half-life, avoiding the metabolic persistence associated with heavily chlorinated alternatives.

Transition-Metal-Free API Manufacturing

In process chemistry environments striving to reduce heavy metal waste, this ketonitrile allows for the de novo construction of complex 4-arylpyrazoles via simple condensation reactions [2]. This route completely bypasses the need for palladium-catalyzed cross-coupling, eliminating the cost of precious metal catalysts and the subsequent regulatory burden of heavy metal remediation in the final API.

Pharmaceutical Library Synthesis for Kinase Inhibitors

For medicinal chemistry teams developing novel kinase inhibitors, this compound serves as a versatile building block for generating proprietary libraries of 4-aryl-5-aminopyrazoles and 5-arylpyrimidines [3]. The unique ortho-chloro/para-fluoro substitution provides a distinct conformational lock that can be exploited to improve the selectivity profile of the inhibitor against off-target kinases.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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